Zopiclone-d4 Zopiclone-d4 Zopiclone-d4 (CRM) is a certified reference material intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is structurally categorized as a sedative. This product is intended for research and forensic applications.
Zopiclone-d4 is intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is an analytical reference material categorized as a sedative. Zopiclone-d4 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1435933-78-0
VCID: VC0161750
InChI: InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
SMILES: CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula: C17H17ClN6O3
Molecular Weight: 392.8 g/mol

Zopiclone-d4

CAS No.: 1435933-78-0

Cat. No.: VC0161750

Molecular Formula: C17H17ClN6O3

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

Zopiclone-d4 - 1435933-78-0

Specification

Description Zopiclone-d4 (CRM) is a certified reference material intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is structurally categorized as a sedative. This product is intended for research and forensic applications.
Zopiclone-d4 is intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is an analytical reference material categorized as a sedative. Zopiclone-d4 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
CAS No. 1435933-78-0
Molecular Formula C17H17ClN6O3
Molecular Weight 392.8 g/mol
IUPAC Name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
Standard InChI Key GBBSUAFBMRNDJC-LZMSFWOYSA-N
Isomeric SMILES [2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H]
SMILES CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Appearance A 1 mg/ml solution in acetonitrile

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